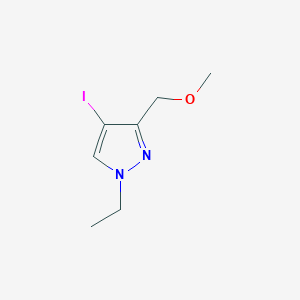![molecular formula C21H21N3O5 B2414129 1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one CAS No. 941935-04-2](/img/structure/B2414129.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one, commonly known as 'BDB' is a psychoactive compound that belongs to the family of phenethylamines. It is a derivative of the popular drug MDMA (3,4-methylenedioxymethamphetamine) and has been gaining attention in the scientific community due to its potential therapeutic applications. BDB is known to have a similar chemical structure to MDMA and is believed to have similar effects on the human body.
Wissenschaftliche Forschungsanwendungen
BDB has been studied for its potential therapeutic applications, especially in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that BDB has a similar effect on the brain as MDMA, which is known to increase the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are known to regulate mood, emotions, and behavior, and their imbalance is associated with various psychiatric disorders. BDB has been shown to have a lower potential for abuse and dependence compared to MDMA, making it a safer alternative for therapeutic use.
Wirkmechanismus
BDB acts mainly by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This, in turn, leads to an increase in the activity of these neurotransmitters, resulting in a feeling of euphoria, empathy, and sociability. BDB also activates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects
BDB has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature, which are common effects of psychoactive drugs. BDB has also been shown to cause pupil dilation and jaw clenching, which are characteristic effects of MDMA. BDB has been shown to have a lower potential for neurotoxicity compared to MDMA, making it a safer alternative for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
BDB has several advantages for lab experiments. It has a similar chemical structure to MDMA, which makes it a useful tool for studying the effects of MDMA on the human body. BDB has a lower potential for abuse and dependence compared to MDMA, making it a safer alternative for lab experiments. However, BDB has several limitations for lab experiments. It is a relatively new compound, and there is limited research on its effects on the human body. BDB is also a controlled substance, making it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on BDB. One area of research is the potential therapeutic applications of BDB in the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Another area of research is the potential use of BDB as a tool for studying the effects of MDMA on the human body. Further research is needed to understand the long-term effects of BDB on the human body and its potential for abuse and dependence.
Synthesemethoden
The synthesis of BDB involves the reaction of 3,4-dimethoxyphenethylamine with pyrazin-2-one in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using chromatography. The yield of BDB obtained from this synthesis method is around 60-70%.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-26-16-5-3-14(11-18(16)27-2)7-8-22-20-21(25)24(10-9-23-20)15-4-6-17-19(12-15)29-13-28-17/h3-6,9-12H,7-8,13H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWOLAFKFPUSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2414048.png)

![2-[2-(Cyanomethyl)phenyl]acetic acid](/img/structure/B2414053.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2414054.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2414055.png)



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)



![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)
